Cas no 170107-84-3 (4-Fluoro-2-methanesulfonamidobenzoic Acid)
4-Fluoro-2-methanesulfonamidobenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-2-(methylsulfonamido)benzoic acid
- 4-Fluoro-2-[(methylsulfonyl)amino]benzoic acid
- 1H-Inden-1-one, 2,3-dihydro-4-fluoro-2-((4-phenyl-1-piperazinyl)methylene)-
- 2,3-Dihydro-4-fluoro-2-((4-phenyl-1-piperazinyl)methylene)-1H-inden-1-one
- 4-fluoro-2-(4-phenyl-piperazin-1-ylmethylene)-indan-1-one
- 4-fluoro-2-[(4-phenylpiperazin-1-yl)methylidene]-2,3-dihydro-1H-inden-1-one
- AC1L4198
- BRN 0826491
- LS-81828
- 4-Fluoro-2-methanesulfonamidobenzoic Acid
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- MDL: MFCD09734189
- Inchi: 1S/C8H8FNO4S/c1-15(13,14)10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12)
- InChI Key: TZGMSNABOSDFNW-UHFFFAOYSA-N
- SMILES: S(C)(NC1C=C(C=CC=1C(=O)O)F)(=O)=O
Computed Properties
- Exact Mass: 233.01600
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 91.85000
- LogP: 2.04920
4-Fluoro-2-methanesulfonamidobenzoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019093305-5g |
4-Fluoro-2-(methylsulfonamido)benzoic acid |
170107-84-3 | 95% | 5g |
400.00 USD | 2021-06-17 | |
| TRC | F601458-25mg |
4-Fluoro-2-methanesulfonamidobenzoic Acid |
170107-84-3 | 25mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F601458-50mg |
4-Fluoro-2-methanesulfonamidobenzoic Acid |
170107-84-3 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F601458-250mg |
4-Fluoro-2-methanesulfonamidobenzoic Acid |
170107-84-3 | 250mg |
$ 230.00 | 2022-06-04 | ||
| Ambeed | A332758-1g |
4-Fluoro-2-(methylsulfonamido)benzoic acid |
170107-84-3 | 95+% | 1g |
$237.0 | 2024-08-03 | |
| Ambeed | A332758-5g |
4-Fluoro-2-(methylsulfonamido)benzoic acid |
170107-84-3 | 95+% | 5g |
$374.0 | 2024-08-03 | |
| eNovation Chemicals LLC | D256332-5g |
4-Fluoro-2-(methylsulfonamido)benzoic Acid |
170107-84-3 | 95% | 5g |
$715 | 2025-02-21 | |
| A2B Chem LLC | AF25879-2.5g |
4-Fluoro-2-methanesulfonamidobenzoic acid |
170107-84-3 | 98% | 2.5g |
$609.00 | 2024-04-20 | |
| A2B Chem LLC | AF25879-5g |
4-Fluoro-2-methanesulfonamidobenzoic acid |
170107-84-3 | 98% | 5g |
$1030.00 | 2024-04-20 | |
| A2B Chem LLC | AF25879-10g |
4-Fluoro-2-methanesulfonamidobenzoic acid |
170107-84-3 | 98% | 10g |
$1873.00 | 2024-04-20 |
4-Fluoro-2-methanesulfonamidobenzoic Acid Suppliers
4-Fluoro-2-methanesulfonamidobenzoic Acid Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 4-Fluoro-2-methanesulfonamidobenzoic Acid
Introduction to 4-Fluoro-2-methanesulfonamidobenzoic Acid (CAS No. 170107-84-3)
4-Fluoro-2-methanesulfonamidobenzoic Acid, with the chemical formula C₈H₇FNO₄S, is a fluorinated benzoic acid derivative featuring a methanesulfonamide functional group. This compound has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its versatile structural properties and potential biological activities. The presence of both a fluorine atom and a methanesulfonamide moiety imparts unique electronic and steric characteristics, making it a valuable scaffold for drug design and development.
The CAS No. 170107-84-3 uniquely identifies this compound in scientific literature and databases, facilitating its precise classification and study. As a fluorinated aromatic compound, 4-Fluoro-2-methanesulfonamidobenzoic Acid exhibits enhanced metabolic stability and lipophilicity, which are critical factors in the design of bioactive molecules. These properties make it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate enzyme activity and improve pharmacokinetic profiles. The methanesulfonamide group in 4-Fluoro-2-methanesulfonamidobenzoic Acid is particularly noteworthy, as it has been shown to enhance binding affinity in various protein targets. This has led to its investigation as a potential intermediate in the synthesis of novel therapeutic agents.
One of the most compelling aspects of 4-Fluoro-2-methanesulfonamidobenzoic Acid is its role in the development of small-molecule inhibitors. Fluorine atoms can influence the electronic properties of molecules, thereby altering their interactions with biological targets. The methanesulfonamide group further contributes to this modulation by providing a hydrogen bond acceptor site, which is crucial for receptor binding. These features have made this compound a focal point in research aimed at discovering new drugs for various therapeutic indications.
Recent studies have highlighted the potential of 4-Fluoro-2-methanesulfonamidobenzoic Acid in the treatment of inflammatory diseases. Researchers have demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). By targeting these enzymes, 4-Fluoro-2-methanesulfonamidobenzoic Acid and its analogs may offer novel therapeutic strategies for conditions like arthritis and other inflammatory disorders.
The synthesis of 4-Fluoro-2-methanesulfonamidobenzoic Acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include fluorination of benzoic acid derivatives followed by introduction of the methanesulfonamide group. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of these processes. The ability to synthesize this compound efficiently is crucial for its further development and application in drug discovery.
In addition to its pharmaceutical applications, 4-Fluoro-2-methanesulfonamidobenzoic Acid has shown promise in materials science. Its unique structural features make it a suitable candidate for developing advanced materials with specific electronic properties. For instance, it has been explored as a precursor for organic semiconductors due to its ability to form stable π-conjugated systems.
The role of fluorinated benzoic acid derivatives in medicinal chemistry cannot be overstated. These compounds have been extensively studied for their potential as antimicrobial agents, anticancer drugs, and anti-inflammatory agents. The incorporation of fluorine into aromatic rings often enhances the bioavailability and efficacy of therapeutic molecules, making compounds like 4-Fluoro-2-methanesulfonamidobenzoic Acid particularly valuable.
One notable example is the use of 4-Fluoro-2-methanesulfonamidobenzoic Acid in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By designing small molecules that specifically inhibit kinase activity, researchers aim to develop targeted therapies with improved efficacy and reduced side effects.
The future prospects for 4-Fluoro-2-methanesulfonamidobenzoic Acid are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Advances in computational chemistry and high-throughput screening techniques are expected to accelerate the identification of new derivatives with enhanced biological activity. Additionally, interdisciplinary approaches combining organic synthesis with bioinformatics may uncover novel therapeutic uses for this compound.
In conclusion, 4-Fluoro-2-methanesulfonamidobenzoic Acid (CAS No. 170107-84-3) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an excellent scaffold for drug design, while its role as an intermediate in synthetic chemistry underscores its importance in industrial applications. As research continues to uncover new uses for this compound, it is likely to remain a key player in the advancement of medicinal chemistry and related fields.
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